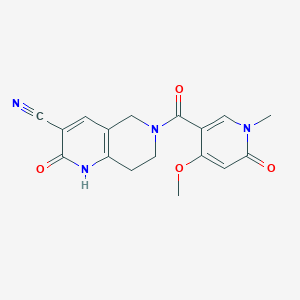

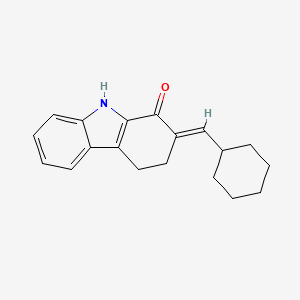

![molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4](/img/structure/B2496458.png)

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for compounds involving cyclopropyl groups and trifluoromethylbenzene structures often rely on catalytic processes and specific reactions, including cycloaddition and palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986). Radical polymerization has also been used to synthesize related polymers with specific structural features (Moszner et al., 1999).

Molecular Structure Analysis

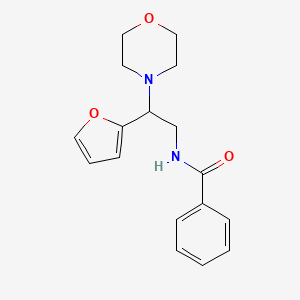

The molecular structure of compounds similar to "[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene" often showcases interesting conformational characteristics due to the presence of cyclopropyl and trifluoromethyl groups. X-ray crystallography and NMR spectroscopy are common analytical techniques used to elucidate the structures of these molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and trifluoromethyl groups include cycloaddition reactions, which are pivotal in synthesizing complex organic structures. The presence of these groups can influence the reactivity and outcome of chemical reactions (Gilbert, Heath, & Rodwell, 1989).

Physical Properties Analysis

The physical properties of compounds containing cyclopropyl and trifluoromethyl groups, such as solubility, melting points, and boiling points, are influenced by the molecular structure and the presence of these functional groups. Detailed physical property analysis requires experimental data specific to the compound of interest.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other chemicals, are determined by the functional groups present in the molecule. For instance, the trifluoromethyl group can impart unique reactivity patterns due to its electron-withdrawing nature, affecting the compound's overall chemical behavior (Arimori & Shibata, 2015).

Applications De Recherche Scientifique

Catalytic Trifluoromethylation

Research by Arimori & Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. This process achieved good to high yields for various substrates at room temperature, highlighting its potential in the synthesis of trifluoromethylated compounds (Arimori & Shibata, 2015).

Cyclopropane Cleavage and Aromatization

Pati & Liu (2012) reported a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This reaction involves cyclopropane cleavage followed by an aromatization step, demonstrating an innovative approach in cyclopropane chemistry (Pati & Liu, 2012).

Synthesis and Structural Characterization

Duan et al. (2017) synthesized chiral bisferrocenyl-modified bis(acyl-thiourea) enantiomers using a nucleophilic addition reaction. Their research includes structural characterization and potential applications in antitumor activity, indicating the versatility of such compounds in medicinal chemistry (Duan et al., 2017).

Trifluoromethylation of Arenes and Heteroarenes

Mejía & Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. This study contributes to the understanding of electrophilic trifluoromethylation, a critical process in organic synthesis (Mejía & Togni, 2012).

Polymerization of Cyclic Monomers

Moszner et al. (1999) investigated the radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. Their research adds to the knowledge of polymer chemistry, especially in the context of creating hard, transparent, crosslinked polymers (Moszner et al., 1999).

Photochemistry of Cyclopropyl Conjugated 1,2-diketones

Kelder, Cerfontain, & Wielen (1977) studied the photochemistry of cyclopropyl conjugated 1,2-diketones, which undergo photodecomposition under specific conditions. This research is significant for understanding the photochemical behavior of cyclopropyl groups in organic compounds (Kelder, Cerfontain, & Wielen, 1977).

Orientations Futures

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene” and similar compounds may have significant potential for future research and applications. The activation of the C–F bond in organic synthesis is a challenging task and constitutes a promising area for future research .

Propriétés

IUPAC Name |

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPWAYGGNPOMGQ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)